Methyl 1-(diphenylmethyl)-3-hydroxyazetidine-3-carboxylate
Overview
Description
“Methyl 1-(diphenylmethyl)-3-hydroxyazetidine-3-carboxylate” is a complex organic compound. The “diphenylmethyl” part suggests the presence of a benzhydryl group, which is a fundamental component present in drugs which are anti-histamines, anti-hypertensive, anti-migraine, and anti-allergenic agents . The “azetidine” part indicates a four-membered nitrogen-containing ring, which is a common structure in many pharmaceuticals .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For instance, the carboxylate group might undergo reactions typical of esters, while the azetidine ring might participate in ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the polar carboxylate group might influence its solubility, while the bulky diphenylmethyl group might influence its melting and boiling points .Scientific Research Applications
Synthesis and Medicinal Chemistry
Methyl 1-(diphenylmethyl)-3-hydroxyazetidine-3-carboxylate serves as a crucial intermediate in the synthesis of a wide range of medicinal compounds. Its application in medicinal chemistry is evidenced by its role in the development of cyclic beta-amino acids, which are pivotal as building blocks for synthesizing various pharmaceutical compounds. For instance, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid demonstrates a successful pathway involving bromofluorination and subsequent modifications, showcasing the compound's utility in generating new fluorinated heterocyclic amino acids (Eva Van Hende et al., 2009). Additionally, the transformation of this compound into azetidine medicinal intermediates through oxidation and reduction steps highlights its versatility in creating pharmacologically active molecules (Cui‐Feng Yang).
Structural and Mechanistic Insights
Research into the structural aspects and mechanistic pathways of compounds derived from this compound contributes significantly to the understanding of their biological activities. For example, the investigation of the adsorption of 4H-1,2,4-triazole derivatives on mild steel surfaces in molar hydrochloric acid offers insights into the corrosion inhibition processes, suggesting potential applications beyond medicinal chemistry (F. Bentiss et al., 2007). This research underscores the compound's role in developing inhibitors that could have significant industrial applications.
Biologically Active Derivatives
The synthesis of biologically active derivatives from this compound further exemplifies its utility in drug discovery. For instance, the development of pyrazolo[4,3-c]pyridine carboxamides as Mycobacterium tuberculosis pantothenate synthetase inhibitors showcases the potential of derivatives in treating infectious diseases. The study demonstrates the synthesis, characterization, and in vitro screening of these compounds for antitubercular activity, revealing promising candidates for further development (Suresh Amaroju et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
methyl 1-benzhydryl-3-hydroxyazetidine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-22-17(20)18(21)12-19(13-18)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16,21H,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUZLNDEYLMQPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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